N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide
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Overview
Description
N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide is a complex organic compound with the molecular formula C27H22N2O2 and a molecular weight of 406.489 g/mol . This compound is known for its unique structure, which includes multiple benzene rings and amide groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzylamine with benzoyl chloride to form 4-(benzoylamino)benzylamine. This intermediate is then reacted with 4-aminobenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzamides .
Scientific Research Applications
N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzoylamino)phenyl)benzamide
- N-(4-(benzoylamino)phenoxy)benzamide
- N-(2-(benzoylamino)phenyl)benzamide
Uniqueness
N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide is unique due to its specific structural arrangement, which includes multiple benzene rings and amide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C27H22N2O2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[4-[(4-benzamidophenyl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C27H22N2O2/c30-26(22-7-3-1-4-8-22)28-24-15-11-20(12-16-24)19-21-13-17-25(18-14-21)29-27(31)23-9-5-2-6-10-23/h1-18H,19H2,(H,28,30)(H,29,31) |
InChI Key |
LKVQICUSBIMQQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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